molecular formula C9H11BrO B12412159 1-(4-Bromophenyl)-2-propanol-d6

1-(4-Bromophenyl)-2-propanol-d6

Cat. No.: B12412159
M. Wt: 221.12 g/mol
InChI Key: PTJSRXRFTTYPFF-UUASTNDZSA-N
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Description

1-(4-Bromophenyl)-2-propanol-d6 is a deuterated organic compound featuring a bromophenyl group attached to a propanol backbone, where six hydrogen atoms are replaced with deuterium isotopes. This deuteration significantly impacts its physicochemical and pharmacokinetic properties, making it valuable in drug development, metabolic studies, and analytical chemistry. The bromophenyl moiety enhances lipophilicity and influences binding interactions, while the deuterated propanol group may improve metabolic stability compared to non-deuterated analogs .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-bromophenyl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/i1D3,6D2,7D

InChI Key

PTJSRXRFTTYPFF-UUASTNDZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)Br)O

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol-d6 can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by reduction and deuteration. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: using automated reactors to ensure consistent quality and yield.

    Efficient reduction: techniques to convert 4-bromoacetophenone to 1-(4-bromophenyl)-2-propanol.

    Deuteration: using high-purity deuterated reagents to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-propanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products:

    Oxidation: 1-(4-Bromophenyl)-2-propanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-propanol-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of organic compounds. In pharmaceutical research, it acts as a building block for synthesizing drugs, where its bromine atom can be substituted to introduce various functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Selected Bromophenyl Derivatives
Compound Name CAS RN Molecular Formula Key Structural Features
1-(4-Bromophenyl)-2-propanol-d6 N/A C₉H₅D₆BrO Deuterated propanol chain, linear structure
2-(4-Bromophenyl)-2-methylpropan-1-ol 32454-37-8 C₁₀H₁₃BrO Branched methyl group on propanol chain
1-(4-Bromophenyl)cyclopropanol 109240-30-4 C₉H₉BrO Cyclopropanol ring instead of propanol
6-Bromo-2,3-dihydro-1H-inden-1-ol 75476-86-7 C₉H₉BrO Indenol backbone fused with aromatic ring
1-(4-Bromophenyl)cyclopropane-1-carbonitrile 477334-41-1 C₁₀H₇BrN Carbonitrile substituent, cyclopropane ring
Key Observations :
  • Branching vs. Linearity: 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8) exhibits a branched methyl group, which reduces polarity and may lower solubility in polar solvents compared to the linear propanol-d6 structure .
  • Ring Systems: Cyclopropanol (CAS 109240-30-4) and indenol (CAS 75476-86-7) derivatives introduce steric constraints and altered electronic properties, affecting reactivity and binding affinity in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 2-(4-Bromophenyl)-2-methylpropan-1-ol 1-(4-Bromophenyl)cyclopropanol
Molecular Weight (g/mol) ~243.1 229.11 213.07
LogP (Predicted) ~2.8 3.1 2.5
Boiling Point (°C) ~280–300 290–310 260–280
Solubility (Water) Low Very Low Moderate
Key Observations :
  • Deuteration Impact: The higher molecular weight of the deuterated compound may slightly reduce volatility compared to non-deuterated analogs.
  • Solubility Trends: Cyclopropanol derivatives (e.g., CAS 109240-30-4) exhibit moderate water solubility due to the strained ring enhancing polarity, whereas branched analogs (CAS 32454-37-8) are less soluble .

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